

A Spectroscopic Comparison of 2-Acetamido-5-bromobenzoic Acid and Its Precursors

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Compound of Interest

Compound Name: 2-Acetamido-5-bromobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the pharmaceutical intermediate, **2-Acetamido-5-bromobenzoic acid**, with its key precursors, 2-Amino-5-bromobenzoic acid and 5-bromobenzoic acid. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in drug synthesis and development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Acetamido-5-bromobenzoic acid** and its precursors. This quantitative data facilitates a clear comparison of the changes in chemical structure as the synthesis progresses from a simple brominated aromatic acid to the final acetylated product.

Table 1: ^1H NMR Spectroscopic Data

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Acetamido-5-bromobenzoic acid	-COOH	~11.0 - 13.0	broad s	-
	Ar-H	7.5 - 8.5	m	-
	-NHCOCH ₃	~9.5 - 10.5	s	-
	-COCH ₃	~2.2	s	-
2-Amino-5-bromobenzoic acid	-COOH	>10	broad s	-
	Ar-H	6.5 - 8.0	m	-
	-NH ₂	~5.5 - 6.0	broad s	-
5-Bromobenzoic acid	-COOH	~13.0	broad s	-
	H-2, H-6	~8.0 - 8.2	m	-
	H-4	~7.8	t	7.9
	H-3	~7.4	t	7.9

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon	Chemical Shift (δ , ppm)
2-Acetamido-5-bromobenzoic acid	C=O (acid)	~170
C=O (amide)	~168	
Aromatic C	115 - 140	
-COCH ₃	~25	
2-Amino-5-bromobenzoic acid	C=O	>170
Aromatic C	110 - 150	
5-Bromobenzoic acid	C=O	~166
C-1	~131	
C-2, C-6	~131.5, ~130.5	
C-3, C-5	~130.5, ~122.5	
C-4	~137	

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	N-H Stretch	C=O Stretch (Carboxylic Acid)	C=O Stretch (Amide)	Aromatic C=C Stretch
2-Acetamido-5-bromobenzoic acid	2500-3300 (broad)	3200-3400	~1700	~1670	1500-1600
2-Amino-5-bromobenzoic acid	2500-3300 (broad)	3383, 3497	1675	-	1548, 1587, 1616[1]
5-Bromobenzoic acid	2500-3300 (broad)	-	~1680-1700	-	1550-1600

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-Acetamido-5-bromobenzoic acid	257/259	215/217, 197/199
2-Amino-5-bromobenzoic acid	215/217	197/199, 170/172
5-Bromobenzoic acid	200/202	183/185, 155/157

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm

NMR tube.

- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use the same sample as for ^1H NMR.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - For ^1H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

ATR-FTIR Method:

- Ensure the ATR crystal (e.g., diamond) is clean.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the infrared spectrum.

KBr Pellet Method:

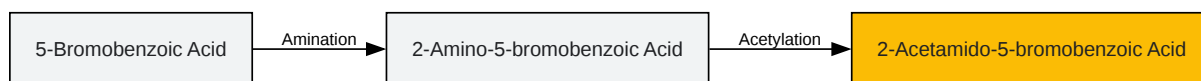
- Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
- Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

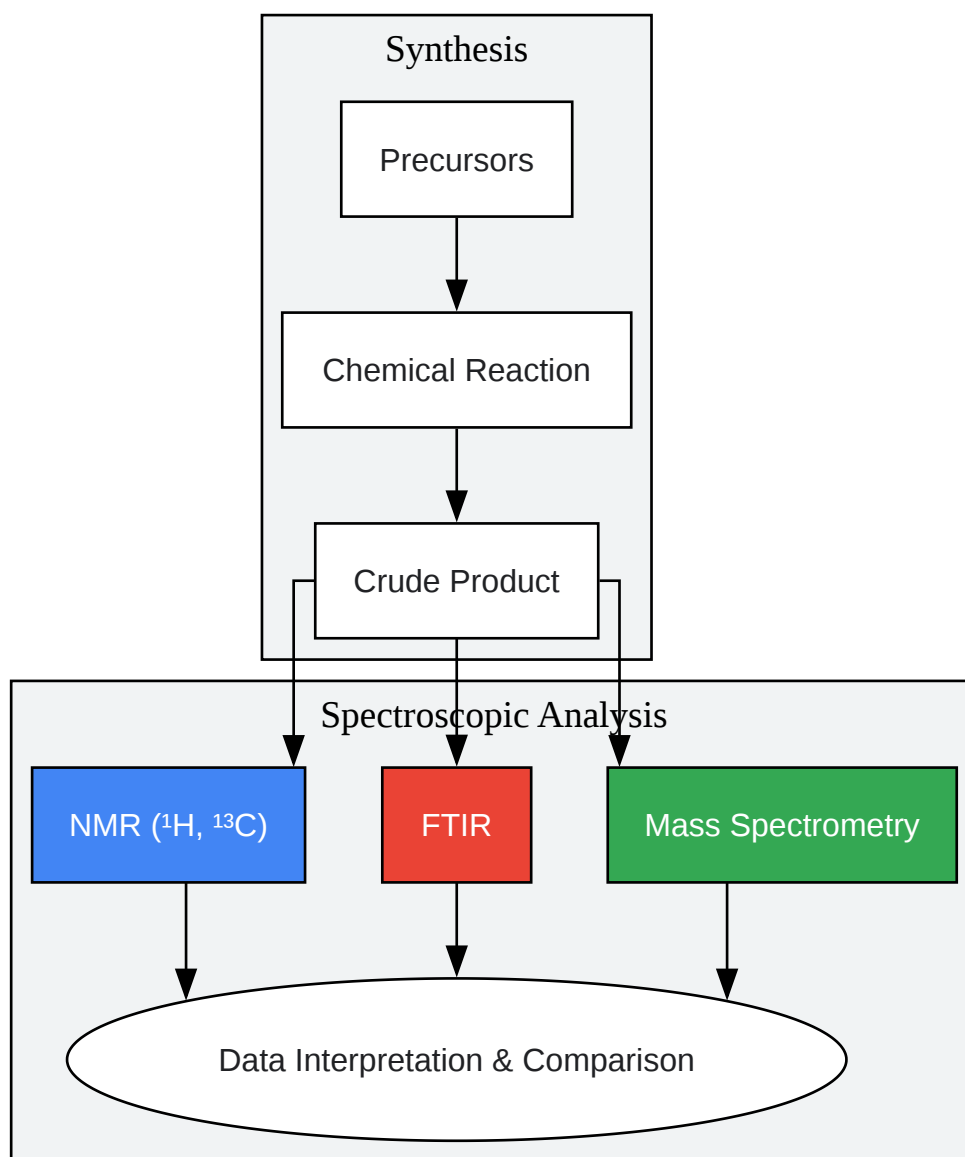
Visualized Relationships

The following diagrams illustrate the synthetic relationship between the compounds and a typical experimental workflow for their characterization.



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Caption: Synthetic pathway from precursors to **2-Acetamido-5-bromobenzoic acid**.



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Caption: General experimental workflow for synthesis and spectroscopic characterization.

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References

- 1. benchchem.com [benchchem.com]
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